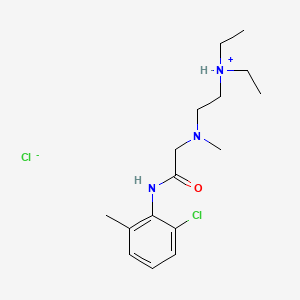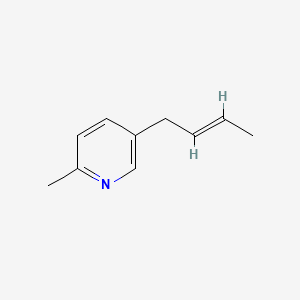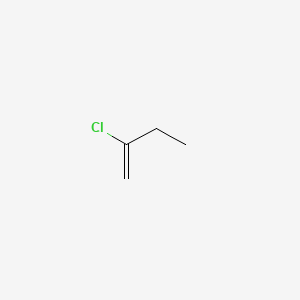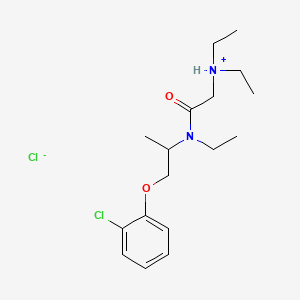
6'-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C16H28Cl3N3O and a molecular weight of 384.77 . This compound is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions may introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and reaction mechanism studies.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Research applications include drug development and pharmacological studies.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed bioactive effects . The exact molecular targets and pathways are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Chloro-2-diethylamino-ortho-acetotoluidide hydrochloride
- 2-((2-(diethylamino)ethyl)methylamino)-6’-chloro-o-acetotoluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which imparts distinct bioactive properties. Its combination of functional groups allows for versatile applications in various research fields .
Eigenschaften
CAS-Nummer |
102489-52-1 |
|---|---|
Molekularformel |
C16H27Cl2N3O |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26ClN3O.ClH/c1-5-20(6-2)11-10-19(4)12-15(21)18-16-13(3)8-7-9-14(16)17;/h7-9H,5-6,10-12H2,1-4H3,(H,18,21);1H |
InChI-Schlüssel |
KGWVMPVBCDESOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(C)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)







![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)



